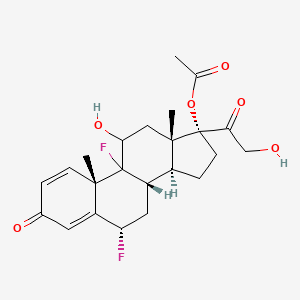

6alpha,9alpha-Difluoroprednisolone 17-Acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6alpha,9alpha-Difluoroprednisolone 17-Acetate is a synthetic corticosteroid with anti-inflammatory properties. . This compound is primarily used in pharmaceutical research and development, particularly in the formulation of anti-inflammatory medications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6alpha,9alpha-Difluoroprednisolone 17-Acetate involves multiple steps, starting from prednisolone. The key steps include fluorination at the 6 and 9 positions, followed by acetylation at the 17 position. The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and acetylating agents like acetic anhydride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

化学反应分析

Types of Reactions

6alpha,9alpha-Difluoroprednisolone 17-Acetate undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions involving nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include various fluorinated steroids, which are valuable intermediates in pharmaceutical synthesis .

科学研究应用

6alpha,9alpha-Difluoroprednisolone 17-Acetate has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for method development and validation.

Biology: Studied for its effects on cellular processes and gene expression.

Medicine: Investigated for its potential in treating inflammatory diseases and conditions.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

作用机制

The mechanism of action of 6alpha,9alpha-Difluoroprednisolone 17-Acetate involves binding to glucocorticoid receptors, leading to the induction of phospholipase A2 inhibitory proteins (lipocortins). This results in the suppression of the inflammatory response by inhibiting the release of arachidonic acid, a precursor of pro-inflammatory mediators . The molecular targets include various transcription factors and signaling pathways involved in inflammation .

相似化合物的比较

Similar Compounds

Prednisolone: A corticosteroid with similar anti-inflammatory properties but lacks fluorination at the 6 and 9 positions.

Difluprednate: A butyrate ester of 6alpha,9alpha-Difluoroprednisolone 17-Acetate, used in ophthalmic applications.

Betamethasone: Another corticosteroid with different fluorination and hydroxylation patterns.

Uniqueness

This compound is unique due to its specific fluorination pattern, which enhances its anti-inflammatory potency and stability compared to other corticosteroids .

生物活性

6alpha,9alpha-Difluoroprednisolone 17-Acetate, commonly known as difluprednate, is a synthetic corticosteroid with potent anti-inflammatory properties. It is primarily used in ophthalmology for the treatment of inflammation and pain associated with ocular surgery. This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical applications based on diverse research findings.

- Molecular Formula : C23H28F2O6

- Molecular Weight : 438.46 g/mol

- CAS Number : 23674-85-3

Difluprednate functions by binding to glucocorticoid receptors, leading to the modulation of gene expression involved in inflammatory responses. Its anti-inflammatory effects are attributed to:

- Inhibition of pro-inflammatory cytokines.

- Suppression of immune cell activation.

- Reduction of vascular permeability.

Pharmacological Profile

Difluprednate exhibits a unique profile compared to other corticosteroids:

- Topical Activity : Demonstrates significant topical anti-inflammatory activity, reported to be 2 to 10 times higher than that of traditional corticosteroids like betamethasone.

- Systemic Activity : Systemically, it shows efficacy with a lower risk of side effects such as sodium retention and adrenal suppression due to its selective action on inflammatory pathways .

Biological Assays

Various studies have assessed the biological activity of difluprednate through specific assays:

Clinical Applications

Difluprednate is primarily indicated for:

- Postoperative Inflammation : Effective in managing inflammation and pain following ocular surgeries.

- Allergic Conjunctivitis : Reduces symptoms associated with allergic reactions in the eye.

A study indicated that difluprednate significantly improved patient outcomes post-surgery compared to placebo, with fewer reported side effects related to systemic absorption .

Case Studies

- Ocular Surgery : In a clinical trial involving patients undergoing cataract surgery, those treated with difluprednate reported faster resolution of inflammation and pain compared to those receiving traditional corticosteroid drops.

- Chronic Inflammatory Conditions : A separate study highlighted the efficacy of difluprednate in patients with chronic uveitis, showing a marked decrease in flare-ups and improved visual acuity over a six-month period.

属性

CAS 编号 |

23674-85-3 |

|---|---|

分子式 |

C23H28F2O6 |

分子量 |

438.5 g/mol |

IUPAC 名称 |

[(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C23H28F2O6/c1-12(27)31-22(19(30)11-26)7-5-14-15-9-17(24)16-8-13(28)4-6-20(16,2)23(15,25)18(29)10-21(14,22)3/h4,6,8,14-15,17-18,26,29H,5,7,9-11H2,1-3H3/t14-,15-,17-,18-,20-,21-,22-,23-/m0/s1 |

InChI 键 |

FUMLBBSUGDKFDL-WGFKBPOKSA-N |

SMILES |

CC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)CO |

手性 SMILES |

CC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)CO |

规范 SMILES |

CC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)CO |

同义词 |

(6α,11β)-17-(Acetyloxy)-6,9-difluoro-11,21-dihydroxypregna-1,4-diene-3,20-dione; 6α,9-Difluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-Acetate; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。